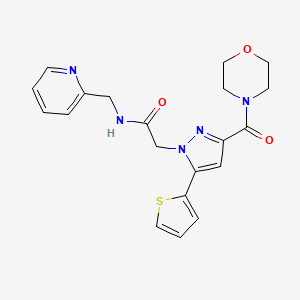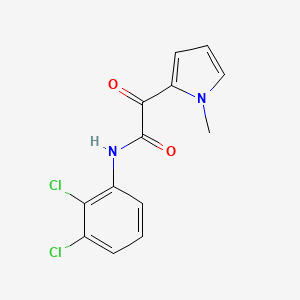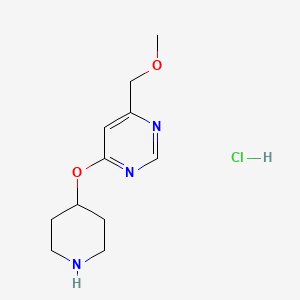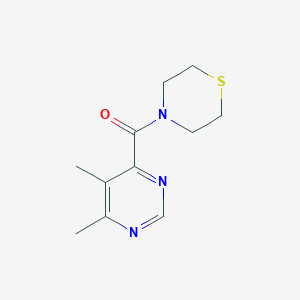![molecular formula C27H25N5O2S B2495832 (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 515849-73-7](/img/structure/B2495832.png)
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a broader class of chemical entities known as pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidines. These classes are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential pharmaceutical applications. Their synthesis, structural analysis, and exploration of chemical and physical properties are critical for understanding their function and utility in various applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors to obtain the desired complex structures. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its precursors involves a sequence of reactions with an overall yield ranging from 13% to 14% across various steps, showcasing the complexity and efficiency of synthesis methods used in this domain (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using crystallographic studies, providing insights into their conformational features and supramolecular aggregation. Such studies are crucial for understanding the intermolecular interactions that influence the compound's stability and reactivity (H. Nagarajaiah & N. Begum, 2014).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various chemical reagents, providing pathways for further functionalization or modification. For instance, the reactivity of thiazolo[3,2-a]pyrimidine derivatives with ethyl chloroacetate to produce N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, indicates the potential for diverse chemical transformations (V. L. Gein et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Potential
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have shown promise in cancer research. A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines HCT-116 and MCF-7. These compounds also exhibited significant 5-lipoxygenase inhibition activities, suggesting potential anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Structural and Conformational Analysis
The study of the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features. This research, detailed by Nagarajaiah and Begum (2014), explores how varying substituents in the molecular scaffold of thiazolopyrimidines lead to significant differences in intermolecular interaction patterns. Such studies are crucial for understanding how structural changes can affect the biological activity and potential pharmaceutical applications of these compounds (Nagarajaiah & Begum, 2014).
Antimicrobial Applications
The antimicrobial properties of thiazolopyrimidines derivatives have been explored in several studies. Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, demonstrating their effectiveness against various microbial strains. This suggests potential for these compounds in the development of new antimicrobial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Biocidal Properties
Compounds related to (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have also been investigated for their biocidal properties. Youssef et al. (2011) synthesized related compounds and tested their biological activity against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these compounds showed excellent biocidal properties, which could be valuable in various industrial and pharmaceutical applications (Youssef, Abbady, Ahmed, & Omar, 2011).
Propiedades
IUPAC Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-4-31-16-20(17(2)30-31)15-22-26(34)32-24(19-11-7-5-8-12-19)23(18(3)28-27(32)35-22)25(33)29-21-13-9-6-10-14-21/h5-16,24H,4H2,1-3H3,(H,29,33)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWIONTPKLZKT-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)



amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

